4-(2-Hydroxyethyl)cyclohexanol
Overview
Description
4-(2-Hydroxyethyl)cyclohexanol is an organic compound with the molecular formula C8H16O2. It is a cyclohexanol derivative where a hydroxyethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Hydroxyethyl)cyclohexanol can be synthesized through several methods. One common method involves the reduction of 4-(2-Hydroxyethyl)cyclohexanone. The reduction can be carried out using sodium borohydride (NaBH4) in methanol at room temperature. Another method involves the hydrogenation of 4-(2-Hydroxyethyl)cyclohexanone using a palladium catalyst under hydrogen gas.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-(2-Hydroxyethyl)cyclohexanone. This process typically involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to 4-(2-Hydroxyethyl)cyclohexanone using oxidizing agents such as sodium hypochlorite (NaOCl) in acetic acid.
Reduction: As mentioned earlier, 4-(2-Hydroxyethyl)cyclohexanone can be reduced to this compound using sodium borohydride (NaBH4) in methanol.
Substitution: The hydroxy group in this compound can be substituted with other functional groups using appropriate reagents.
Major Products Formed
Oxidation: 4-(2-Hydroxyethyl)cyclohexanone
Reduction: this compound
Substitution: Various substituted cyclohexanol derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Hydroxyethyl)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethyl)cyclohexanone
- Cyclohexanol
- 4-Hydroxycyclohexanone
Uniqueness
4-(2-Hydroxyethyl)cyclohexanol is unique due to the presence of both a hydroxyethyl group and a cyclohexanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(2-hydroxyethyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-6-5-7-1-3-8(10)4-2-7/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIBVWWQOOVXHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548389 | |
Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74058-21-2 | |
Record name | 4-(2-Hydroxyethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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